ethyl (Z)-3-hydroxy-3-phenyl-2-(N'-propylcarbamimidoyl)prop-2-enoate
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Overview
Description
Ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl ring, and a propylcarbamimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde to form ethyl 3-oxo-3-phenylpropanoate. This intermediate is then subjected to a reaction with propylamine and cyanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-phenylpropanoate
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl (Z)-3-hydroxy-3-phenyl-2-(N’-propylcarbamimidoyl)prop-2-enoate is unique due to the presence of the propylcarbamimidoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-3-phenyl-2-(N'-propylcarbamimidoyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-10-17-14(16)12(15(19)20-4-2)13(18)11-8-6-5-7-9-11/h5-9,18H,3-4,10H2,1-2H3,(H2,16,17)/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWWOGMMPMLHQG-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C(=C(C1=CC=CC=C1)O)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(/C(=C(\C1=CC=CC=C1)/O)/C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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